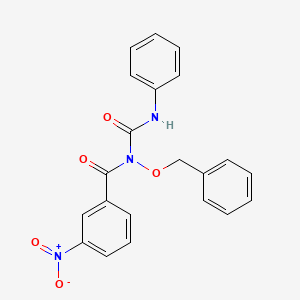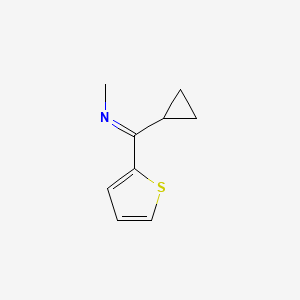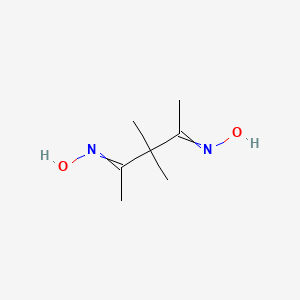
8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione is a complex organophosphorus compound This compound is characterized by its unique structure, which includes multiple sulfur atoms and a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione typically involves the reaction of phosphorus pentasulfide with methyl-substituted cyclic compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by Lewis acids to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methodologies but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phosphorothioates.
Scientific Research Applications
8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione exerts its effects involves the interaction of its phosphorus and sulfur atoms with various molecular targets. It can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction can disrupt cellular processes and has been the basis for its investigation as a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Phosphorothioates: Compounds with similar phosphorus-sulfur bonds.
Thiophosphates: Contain phosphorus-sulfur and phosphorus-oxygen bonds.
Organophosphates: Include a wide range of compounds with phosphorus-oxygen bonds.
Uniqueness
8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione is unique due to its high sulfur content and the presence of a lambda5 phosphorus atom. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other organophosphorus compounds.
Properties
CAS No. |
113985-76-5 |
|---|---|
Molecular Formula |
CH3PS8 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
8-methyl-8-sulfanylidene-1,2,3,4,5,6,7,8λ5-heptathiaphosphocane |
InChI |
InChI=1S/CH3PS8/c1-2(3)4-6-8-10-9-7-5-2/h1H3 |
InChI Key |
JJUGSUOGEANAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CP1(=S)SSSSSSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
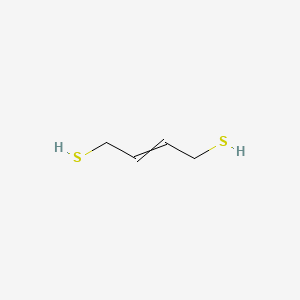
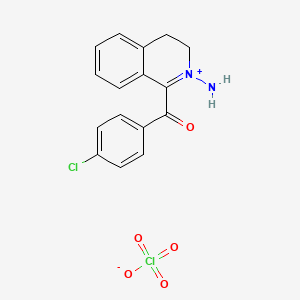
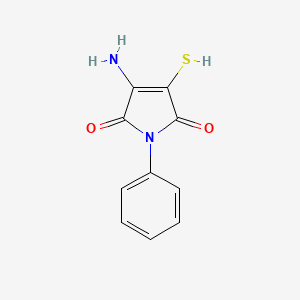
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
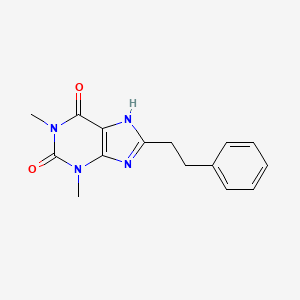
![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
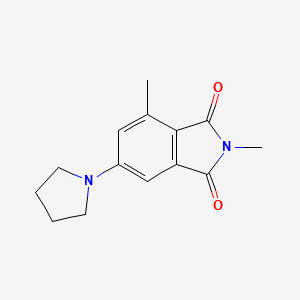
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)
